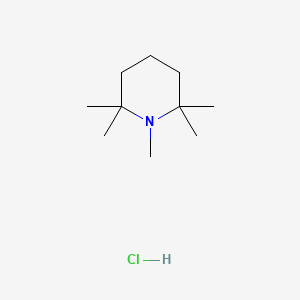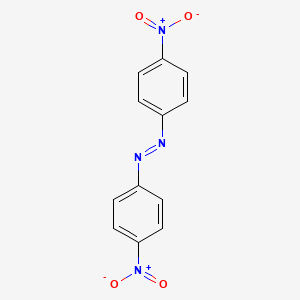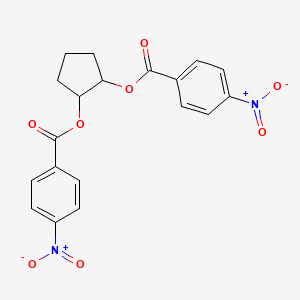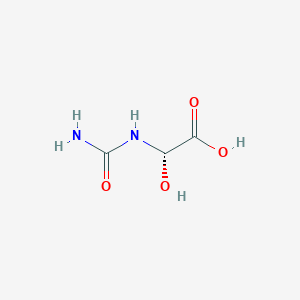![molecular formula C15H17N3O2 B14157336 2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide typically involves the reaction of 3-methylphenol with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid. This intermediate is then reacted with 1-methylpyrrole-2-carbaldehyde under Schiff base formation conditions to yield the final product. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 2-(3-methylphenoxy)-N-[(1-methylpyrrol-2-yl)methyl]acetamide.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic and heterocyclic components may also interact with biological membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methylphenoxy)ethanol: Similar aromatic structure but lacks the imine and pyrrole components.
1,2-bis(3-methylphenoxy)ethane: Contains two 3-methylphenoxy groups but no imine or pyrrole.
4-chloro-2-methylphenoxyacetic acid: Contains a phenoxyacetic acid structure with a chlorine substituent.
Uniqueness
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide is unique due to its combination of an aromatic ring, an imine group, and a heterocyclic pyrrole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H17N3O2/c1-12-5-3-7-14(9-12)20-11-15(19)17-16-10-13-6-4-8-18(13)2/h3-10H,11H2,1-2H3,(H,17,19)/b16-10+ |
Clave InChI |
RNTZYXKPKLGEIH-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CN2C |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CN2C |
Solubilidad |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)







![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)

![9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole](/img/structure/B14157320.png)
